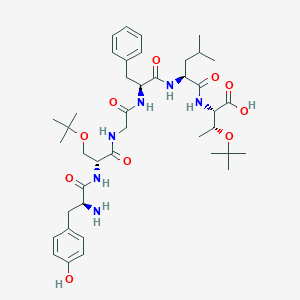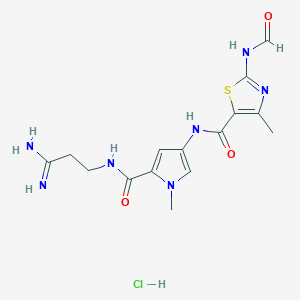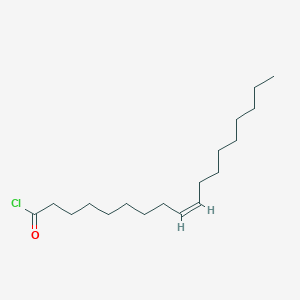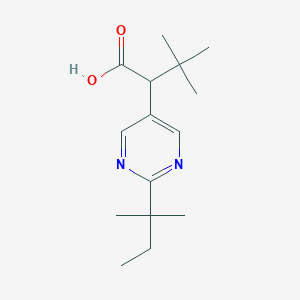
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI), also known as PDA, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PDA has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been shown to possess anti-viral properties by inhibiting the replication of HIV-1 and HSV-1.
Mechanism Of Action
The mechanism of action of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical And Physiological Effects
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been shown to possess a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which may lead to the development of novel anti-cancer therapies. In addition, 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been found to inhibit the replication of HIV-1 and HSV-1, which may lead to the development of novel anti-viral therapies.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is also relatively easy to synthesize and has been obtained in high yield and purity. However, one of the limitations of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI). One potential direction is the development of novel anti-inflammatory therapies based on 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI). Another direction is the development of novel anti-cancer therapies based on the induction of apoptosis and cell cycle arrest in cancer cells. In addition, the development of novel anti-viral therapies based on the inhibition of HIV-1 and HSV-1 replication is another potential direction for future research on 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI). Finally, the optimization of the synthesis method of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) and the improvement of its solubility in aqueous solutions are also important areas for future research.
Synthesis Methods
The synthesis of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) involves the condensation of 2-amino-4,6-dimethylpyrimidine with tert-butyl 2-bromo-2-methylpropanoate followed by the deprotection of the tert-butyl group with trifluoroacetic acid. The resulting product is 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI), which is obtained in high yield and purity.
properties
CAS RN |
122936-31-6 |
|---|---|
Product Name |
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) |
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
3,3-dimethyl-2-[2-(2-methylbutan-2-yl)pyrimidin-5-yl]butanoic acid |
InChI |
InChI=1S/C15H24N2O2/c1-7-15(5,6)13-16-8-10(9-17-13)11(12(18)19)14(2,3)4/h8-9,11H,7H2,1-6H3,(H,18,19) |
InChI Key |
XPAXTKKSTYIQDM-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
Canonical SMILES |
CCC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
synonyms |
5-Pyrimidineacetic acid, -alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



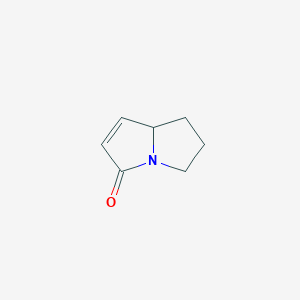
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
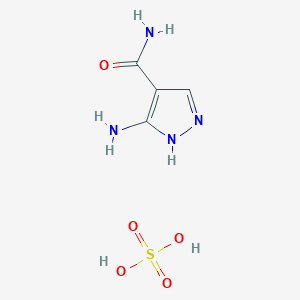
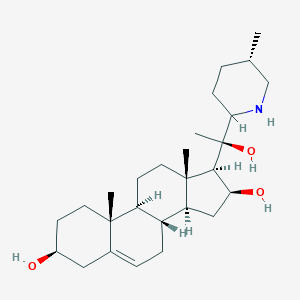
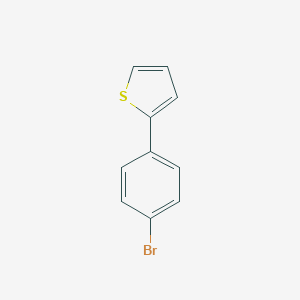
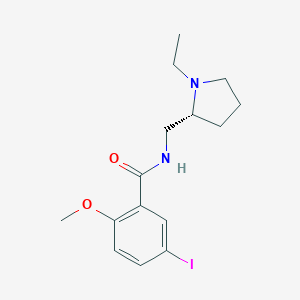
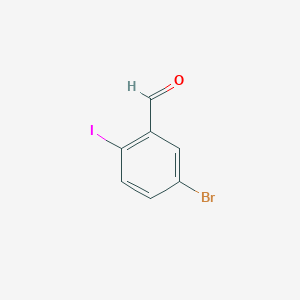
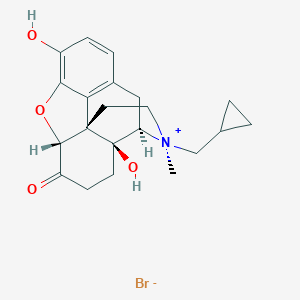
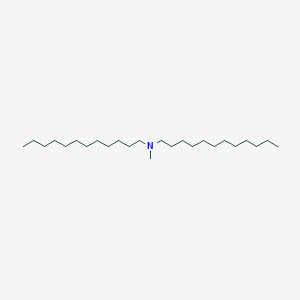
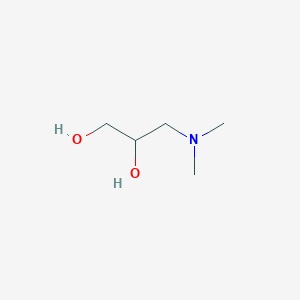
![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)
